TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multistep reactions. One common approach is the multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline . This reaction is carried out without any catalyst and is characterized by IR, NMR, UV-visible, and mass spectral data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,3’-pyrrolizine] derivatives: These compounds share a similar spiro structure and have been studied for their biological activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure
Properties
Molecular Formula |
C36H36FNO9S3 |
---|---|
Molecular Weight |
741.9g/mol |
IUPAC Name |
tetraethyl 6'-(4-fluorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H36FNO9S3/c1-8-44-31(40)25-26(32(41)45-9-2)48-29-24(36(25)49-27(33(42)46-10-3)28(50-36)34(43)47-11-4)22-18-19(5)12-17-23(22)38(35(29,6)7)30(39)20-13-15-21(37)16-14-20/h12-18H,8-11H2,1-7H3 |
InChI Key |
OWFMQXDAYHLCTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.